molecular formula C16H19N3O3S B2743736 N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 449785-03-9

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2743736
CAS No.: 449785-03-9
M. Wt: 333.41
InChI Key: OBVPBPBQRAZHND-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group at position 2 and a butanamide chain at position 2. The 5,5-dioxo (sulfone) moiety in the thieno ring confers enhanced polarity and stability compared to non-oxidized analogs .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-6-15(20)17-16-12-9-23(21,22)10-13(12)18-19(16)14-8-5-4-7-11(14)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPBPBQRAZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalyst choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,4-c]pyrazol Derivatives

Table 1: Key Structural Differences in Thieno[3,4-c]pyrazol-Based Compounds
Compound Name Substituent at Position 2 Substituent at Position 3 Oxidation State (Thieno Ring) Reference ID
Target Compound 2-methylphenyl Butanamide 5,5-dioxo (λ⁶-sulfone)
CM974464 3-chlorophenyl Adamantane-1-carboxamide 5,5-dioxo (λ⁶-sulfone)
CM974472 3-chlorophenyl Adamantane-1-carboxamide 5-oxo (λ⁴-sulfoxide)
  • Substituent Effects: The 2-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 3-chlorophenyl group in CM974464 and CM974472. This may influence solubility and intermolecular interactions . The butanamide chain (target compound) vs.
  • Oxidation State :

    • The 5,5-dioxo (sulfone) group in the target compound and CM974464 enhances polarity and metabolic stability compared to the 5-oxo (sulfoxide) in CM974472 .

Pyrazole-Thiophene Hybrids

Compounds 7a and 7b () share a pyrazole-thiophene scaffold but lack the fused thieno[3,4-c]pyrazol system. Their substitution with malononitrile or ethyl cyanoacetate introduces electron-withdrawing groups, contrasting with the target compound’s butanamide chain. These differences highlight the role of core hybridization in tuning electronic properties and reactivity .

Butanamide Derivatives in Pharmacopeial Literature

Compounds m, n, o () and s, t () feature complex butanamide side chains with phenoxy, thiazolylmethyl ureido, or hydroperoxy substituents. Unlike the target compound, these analogs prioritize stereochemical diversity (e.g., multiple chiral centers) and functional group complexity, suggesting applications in peptide mimetics or protease inhibition .

Biological Activity

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol

This structure includes a thieno[3,4-c]pyrazole moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains. This may be attributed to its ability to disrupt bacterial cell membranes .

The precise mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It appears to modulate several signaling pathways related to cell survival and apoptosis. Notably, it affects the PI3K/Akt pathway, which is crucial for cell growth and survival .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Breast Cancer Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to control groups .
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema and a decrease in inflammatory cytokines when compared to untreated controls .

Data Summary Table

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces paw edema in murine models
AntimicrobialEffective against specific bacterial strains

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Q. Which analytical techniques confirm structural integrity and purity?

Q. What biological activities are documented, and which structural features drive them?

Methodological Answer:

  • Antimicrobial Activity: The 2-methylphenyl and butanamide groups enhance membrane penetration, disrupting bacterial biofilms .
  • Enzyme Inhibition: The sulfonyl group in the thieno-pyrazole core interacts with catalytic residues in kinases (e.g., IC50 < 1 µM in vitro) .
  • Stability: The 5,5-dioxo moiety improves metabolic stability in hepatic microsome assays .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Orthogonal Validation: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm target specificity .
  • Meta-Analysis: Use computational tools (e.g., ROSETTA) to correlate structural variations with activity discrepancies .

Q. What strategies optimize synthetic scalability without sacrificing purity?

Methodological Answer:

  • Continuous Flow Chemistry: Reduces reaction time by 30–50% while maintaining >95% purity .
  • Automated Synthesis: Robotic platforms enable precise control of temperature/pH for gram-scale production .
  • In-Line Monitoring: FTIR probes detect intermediates in real-time to abort failed reactions early .

Q. How can computational tools predict biological target interactions?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding with kinases (e.g., EGFR). Focus on hydrogen bonding with the pyrazole nitrogen .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-target complexes in physiological conditions .
  • Validation: Compare computational binding scores with experimental IC50 values from SPR (Surface Plasmon Resonance) .

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